molecular formula C17H19N3O5S B2884595 2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine CAS No. 2034281-26-8

2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Cat. No. B2884595
CAS RN: 2034281-26-8
M. Wt: 377.42
InChI Key: SPFCOKRSYZTFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and related compounds. It likely contains a 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl group, a pyrrolidin-3-yl group, and a pyrazine group .

Scientific Research Applications

Anticancer Agents

Compounds similar to “2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine” have been synthesized and tested for their in vitro anti-cancer activity against breast cancer cell lines MCF 7 and MDA-MB-231 . These compounds demonstrated good to moderate activity compared to Doxorubicin, a commonly used anticancer drug .

Antioxidant Agents

Transition metal (II) complexes derived from heterocyclic Schiff base ligands, which include compounds similar to the one , have been studied for their antioxidant ability . The antioxidant activity was examined by DPPH and ABTS assays .

Antimicrobial Agents

These compounds have also been evaluated for their antimicrobial activity against various microbial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae and Candida albicans . The results showed that some of these compounds have excellent antimicrobial activities .

Anti-inflammatory Agents

The anti-inflammatory activities of these compounds were evaluated by egg albumin assays . Some of these compounds showed excellent anti-inflammatory activities .

Molecular Docking Studies

Molecular docking studies have been carried out to understand the interaction modes and binding affinity of these compounds with the active sites of various enzymes . This can help in the design of more effective drugs.

Cytotoxicity Studies

The cytotoxicity of these compounds was studied on Vero cell lines using a calorimetric assay . This is important in determining the safety of these compounds for therapeutic use.

properties

IUPAC Name

2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyrrolidin-3-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c21-26(22,14-2-3-15-16(10-14)24-9-1-8-23-15)20-7-4-13(12-20)25-17-11-18-5-6-19-17/h2-3,5-6,10-11,13H,1,4,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFCOKRSYZTFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(C3)OC4=NC=CN=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine

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